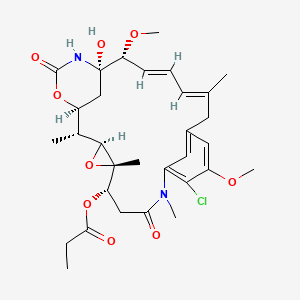
Maytansinol-3-propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maytansinol-3-propionate is a derivative of maytansinol, a potent antimitotic agent known for its ability to inhibit microtubule assembly. This compound is part of the maytansinoid family, which includes several structural analogues such as maytansine and ansamitocin P3. Maytansinoids have shown significant promise in targeted cancer therapy due to their high cytotoxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Maytansinol-3-propionate is typically synthesized through the acylation of maytansinolThis reaction is carried out under specific conditions to ensure the successful attachment of the propionate group .
Industrial Production Methods: Industrial production of this compound involves microbial conversion processes. Various microorganisms, including bacteria, actinomycetes, yeasts, and fungi, are screened for their ability to modify the structure of ansamitocins, a group of antitumor ansamycin antibiotics. These microorganisms convert ansamitocin P-3 to this compound through a series of biochemical reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Maytansinol-3-propionate undergoes several types of chemical reactions, including acylation, oxidation, and reduction. The acylation reaction is crucial for the preparation of maytansinoid derivatives, while oxidation and reduction reactions modify the compound’s structure and enhance its biological activity .
Common Reagents and Conditions: Common reagents used in the acylation of maytansinol include acyl chlorides and anhydrides. These reactions are typically carried out in the presence of a base, such as pyridine, under controlled temperature conditions .
Major Products: The major products formed from these reactions are various maytansinoid derivatives, each with unique structural modifications that enhance their cytotoxicity and therapeutic potential .
Wissenschaftliche Forschungsanwendungen
Maytansinol-3-propionate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable precursor for the synthesis of novel maytansinoid derivatives. In biology, it is used to study microtubule dynamics and the mechanisms of cell division. In medicine, this compound is being investigated for its potential as an anticancer agent, particularly in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy . In industry, it is used in the production of various pharmaceutical compounds .
Wirkmechanismus
Maytansinol-3-propionate is part of the maytansinoid family, which includes several similar compounds such as maytansine, ansamitocin P3, ansamitocin P4, and maytanacine. These compounds share a common mechanism of action, but differ in their structural modifications and cytotoxicity levels. This compound is unique due to its specific propionate group, which enhances its binding affinity to tubulin and its overall cytotoxicity .
Vergleich Mit ähnlichen Verbindungen
- Maytansine
- Ansamitocin P3
- Ansamitocin P4
- Maytanacine
- 20-O-demethylansamitocin P-3
- 15-hydroxyansamitocin P-3
- N-demethylansamitocin P-3
Maytansinol-3-propionate stands out among these compounds due to its unique structural features and potent anticancer activity.
Eigenschaften
CAS-Nummer |
57103-70-5 |
|---|---|
Molekularformel |
C31H41ClN2O9 |
Molekulargewicht |
621.1 g/mol |
IUPAC-Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] propanoate |
InChI |
InChI=1S/C31H41ClN2O9/c1-8-26(36)42-24-15-25(35)34(5)20-13-19(14-21(39-6)27(20)32)12-17(2)10-9-11-23(40-7)31(38)16-22(41-29(37)33-31)18(3)28-30(24,4)43-28/h9-11,13-14,18,22-24,28,38H,8,12,15-16H2,1-7H3,(H,33,37)/b11-9+,17-10+/t18-,22+,23-,24+,28+,30+,31+/m1/s1 |
InChI-Schlüssel |
DGBBXVWXOHSLTG-UMDRASRXSA-N |
Isomerische SMILES |
CCC(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C |
Kanonische SMILES |
CCC(=O)OC1CC(=O)N(C2=C(C(=CC(=C2)CC(=CC=CC(C3(CC(C(C4C1(O4)C)C)OC(=O)N3)O)OC)C)OC)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


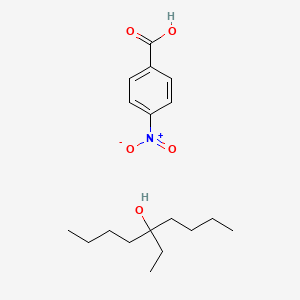
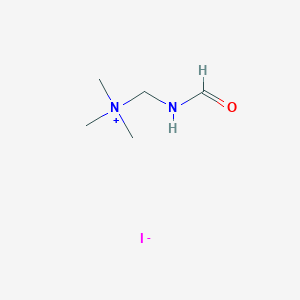
![6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14635394.png)
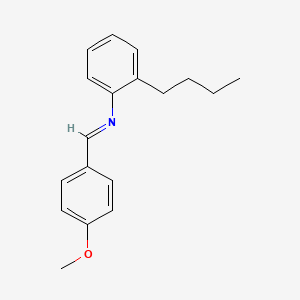
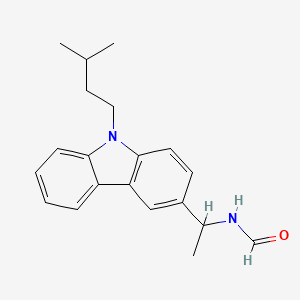
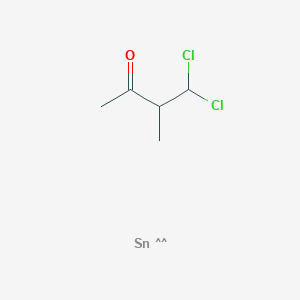
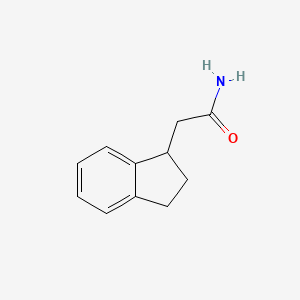
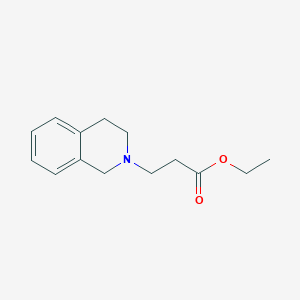
![2,2'-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole)](/img/structure/B14635447.png)
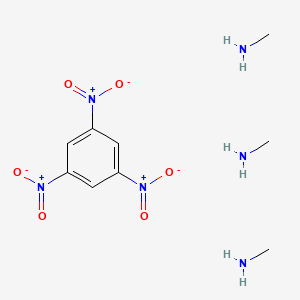
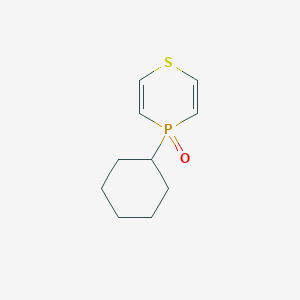
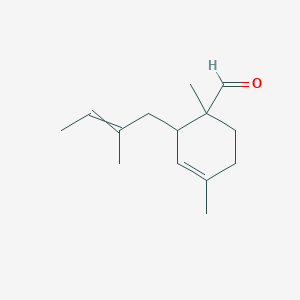
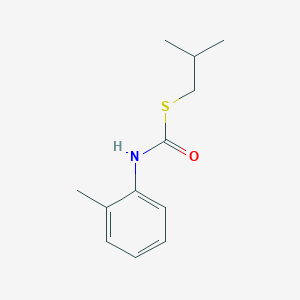
![2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14635487.png)
